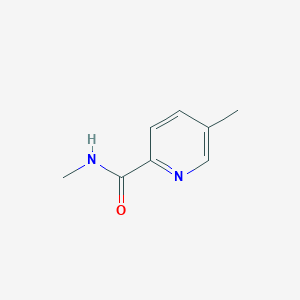
N,5-dimethylpicolinamide
Vue d'ensemble
Description
N,5-dimethylpicolinamide, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
N,5-Dimethylpicolinamide has been investigated for its role in drug development, particularly as a therapeutic agent in cancer treatment. Research indicates that derivatives of picolinamide can act as inhibitors of certain proteins involved in cancer cell proliferation and survival. For example, compounds that include the picolinamide structure have been shown to inhibit the MALT1 protease, which is implicated in various lymphomas and autoimmune disorders. The ability of these compounds to modulate immune responses makes them promising candidates for cancer immunotherapy .
Sensor Technology
In the field of sensor technology, N,N-dimethylpicolinamide derivatives have been utilized to enhance the sensitivity of potentiometric sensors for detecting metal ions. Studies have shown that incorporating this compound into sensor membranes can significantly improve their response to cadmium ions, among others. This application is particularly relevant for environmental monitoring and industrial processes where metal ion detection is crucial .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be used to create various derivatives through nucleophilic addition reactions and other synthetic pathways. The versatility of this compound allows chemists to develop new materials and pharmaceuticals by modifying its structure to enhance desired properties or activities .
Case Study 1: Cancer Therapeutics
Recent studies have explored the use of this compound derivatives as MALT1 inhibitors in cancer therapy. These compounds demonstrated significant efficacy in preclinical models by inhibiting tumor growth and enhancing T-cell responses against cancer cells. The findings suggest that this compound could be integrated into combination therapies for improved outcomes in patients with specific types of lymphoma .
Case Study 2: Potentiometric Sensors
A study focused on the development of polymer-plasticized potentiometric sensors using N,N-dimethylpicolinamide highlighted its effectiveness in detecting cadmium ions. The research involved synthesizing sensor membranes with varying concentrations of the compound, leading to a notable increase in sensitivity compared to traditional materials. This advancement could lead to more accurate environmental monitoring tools .
Data Table: Applications Overview
Propriétés
IUPAC Name |
N,5-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(10-5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBWLKUNWOVPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















